molecular formula C14H10O3 B1306158 2-(2-formylphenyl)benzoic Acid CAS No. 6720-26-9

2-(2-formylphenyl)benzoic Acid

Cat. No. B1306158
CAS RN: 6720-26-9
M. Wt: 226.23 g/mol
InChI Key: NXEWGTWUNXITOI-UHFFFAOYSA-N
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Description

2-(2-formylphenyl)benzoic acid is a compound that can be associated with various chemical reactions and has been studied for its potential applications in different fields of chemistry. Although the provided papers do not directly discuss 2-(2-formylphenyl)benzoic acid, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the properties and reactivity of 2-(2-formylphenyl)benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the use of boronic acids, amines, and other functional groups that can undergo condensation reactions. For example, 2-formylphenylboronic acid reacts with secondary amines to form benzoxaboroles or boroxins depending on the amine structure . Similarly, other benzoic acid derivatives are synthesized through various reactions such as the Wittig-Horner reaction, hydrolysis, and hydrogenation . These methods could potentially be adapted for the synthesis of 2-(2-formylphenyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by X-ray diffraction techniques. Studies have shown that the orientation of substituents on the benzene ring, such as hydroxyl or methoxy groups, can significantly affect the molecular conformation . The presence of formyl groups in 2-(2-formylphenyl)benzoic acid would likely influence its molecular geometry and intermolecular interactions, potentially leading to different polymorphic forms.

Chemical Reactions Analysis

Benzoic acid derivatives participate in a variety of chemical reactions. The formyl group in 2-(2-formylphenyl)benzoic acid is a reactive functional group that can undergo further transformations, such as the formation of Schiff bases with amines or reduction to the corresponding alcohol. The reactivity of the formyl group can also lead to the formation of dimers or polymers through hydrogen bonding or pi-stacking interactions, as observed in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the acid strength and polarity of the molecule . Theoretical studies using DFT methods can provide insights into the electronic structure, vibrational spectra, and thermodynamic properties of these compounds . Such studies could be applied to 2-(2-formylphenyl)benzoic acid to predict its properties and behavior in different environments.

Scientific Research Applications

1. Dye-Sensitized Solar Cells

Carboxylic acids, including benzoic acid derivatives, are essential in studying the interactions between TiO2 surfaces and dye molecules in dye-sensitized solar cells. Benzoic acid forms an overlayer on TiO2 surfaces, which is crucial for solar cell applications (Grinter et al., 2014).

2. Synthetic Reagents in Organic Chemistry

Benzoic acid plays a role in the formation of various organic compounds. It reacts in polyphosphoric acid to form benzoic-phosphoric anhydride, a key intermediate in the synthesis of complex organic molecules like 2-phenylbenzoxazole (So & Heeschen, 1997).

3. Photocatalytic Water Purification

Benzoic acid derivatives are used in studies of water purification. When exposed to near UV light in the presence of TiO2, these compounds undergo oxidation, a process critical in the degradation of pollutants for water purification (Matthews, 1990).

4. Food and Pharmaceutical Industry

Benzoic acid and its derivatives find widespread use as preservatives and flavoring agents in food, cosmetics, and pharmaceuticals due to their antibacterial and antifungal properties (del Olmo, Calzada, & Nuñez, 2017).

5. Development of Novel Drugs

The derivatives of benzoic acid are significant in drug development due to their biological properties, such as antifungal and antimicrobial characteristics. They are especially used in the pharmaceutical industry for drug formulation (Dikmen, 2021).

Safety And Hazards

While specific safety and hazard information for 2-(2-formylphenyl)benzoic Acid is not available, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

2-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWGTWUNXITOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383354
Record name 2-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-formylphenyl)benzoic Acid

CAS RN

6720-26-9
Record name 2-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6720-26-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhang, B Yang, J Meng, S Gao, X Dong… - Atmospheric Environment, 2010 - Elsevier
The reactions of gas-phase phenanthrene and suspended phenanthrene particles with ozone were conducted in a 200l chamber. The secondary organic aerosol formation was …
Number of citations: 41 www.sciencedirect.com
RA Larson, HL Ju, VL Snoeyink, MA Recktenwalt… - Water Research, 1988 - Elsevier
The tricyclic aromatic hydrocarbon, phenanthrene, was rapidly destroyed when sorbed on Nuchar SA powdered activated carbon and subjected to conditions typical of wet air …
Number of citations: 33 www.sciencedirect.com

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